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molecular formula C10H10N2O2S B8491367 4-(4-Methylphenyl)-2-methyl-1,2,4-thiadiazolidine-3,5-dione

4-(4-Methylphenyl)-2-methyl-1,2,4-thiadiazolidine-3,5-dione

Cat. No. B8491367
M. Wt: 222.27 g/mol
InChI Key: UWPQPPHMFSIYFH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07781463B2

Procedure details

Reagents: 4-Methylphenyl isothiocyanate (0.88 ml, 6.5 mmol), 35% HCl (3.1 ml), KMnO4 (0.5 g), methyl isocyanate (0.38 ml, 6.5 mmol).
Quantity
0.88 mL
Type
reactant
Reaction Step One
Name
Quantity
3.1 mL
Type
reactant
Reaction Step Two
Name
Quantity
0.5 g
Type
reactant
Reaction Step Three
Quantity
0.38 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]=[C:9]=[S:10])=[CH:4][CH:3]=1.Cl.[O-:12][Mn](=O)(=O)=O.[K+].[CH3:18][N:19]=[C:20]=[O:21]>>[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:9](=[O:12])[S:10][N:19]([CH3:18])[C:20]2=[O:21])=[CH:4][CH:3]=1 |f:2.3|

Inputs

Step One
Name
Quantity
0.88 mL
Type
reactant
Smiles
CC1=CC=C(C=C1)N=C=S
Step Two
Name
Quantity
3.1 mL
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0.5 g
Type
reactant
Smiles
[O-][Mn](=O)(=O)=O.[K+]
Step Four
Name
Quantity
0.38 mL
Type
reactant
Smiles
CN=C=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
CC1=CC=C(C=C1)N1C(N(SC1=O)C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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